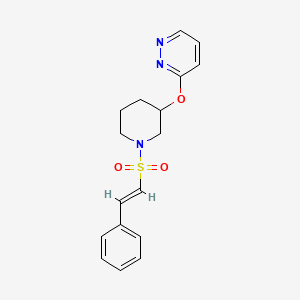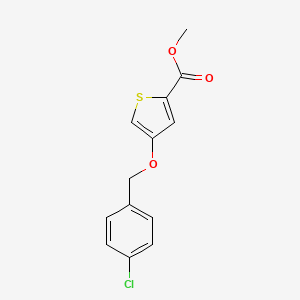![molecular formula C24H31N3O3 B2498653 N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide CAS No. 955793-12-1](/img/structure/B2498653.png)
N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N'-(4-ethoxyphenyl)-N-[2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl]ethanediamide is a useful research compound. Its molecular formula is C24H31N3O3 and its molecular weight is 409.53. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Dopamine Receptor Ligands
Research involving compounds with structures similar to N1-(4-ethoxyphenyl)-N2-(2-(1-propyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)oxalamide has demonstrated potential applications in the development of dopamine receptor ligands. These compounds are investigated for their ability to interact with dopamine receptors, which play a critical role in numerous neurological and psychiatric conditions. The structural analogs have been synthesized and evaluated for their dopamine-like activity, indicating the potential for therapeutic applications in disorders related to dopamine dysfunction, such as Parkinson's disease and schizophrenia (Jacob et al., 1981).
Anticancer Agents
The compound's framework is also explored in the synthesis of novel anticancer agents. Research in this area involves the creation of derivatives with the potential to inhibit the growth of cancer cells. For instance, the synthesis of novel α-aminophosphonate derivatives containing a 2-oxoquinoline structure, employing a one-pot three-component method, has shown moderate to high levels of antitumor activities against various cancer cell lines. This suggests that modifications of the core structure could lead to the development of potent anticancer therapies (Fang et al., 2016).
Ion Channel Inhibition
Another application area is the exploration of ion channel inhibitors for the management of cardiovascular diseases. Derivatives of similar structures have been investigated for their potential to serve as specific bradycardic agents by inhibiting certain ion channels in the heart. This research direction aims at discovering new therapeutic agents that can modulate heart rate without significant side effects, indicating a potential for the development of novel cardiovascular drugs (Kubota et al., 2003).
Orexin Receptor Antagonists
Compounds with a related structural motif have been studied for their role as orexin receptor antagonists, particularly in the context of sleep disorders and stress-induced hyperarousal. These studies explore the selective blockade of orexin receptors to attenuate stress responses without inducing hypnotic effects, offering insights into potential treatments for insomnia and anxiety-related conditions (Bonaventure et al., 2015).
ABCB1 Inhibitors
Research on compounds with similar structures has identified potential applications in overcoming drug resistance in cancer therapy. ABCB1 inhibitors, designed based on this structural class, have shown efficacy in inhibiting the efflux of chemotherapeutic agents from cancer cells, thereby enhancing drug accumulation and efficacy. This highlights the compound's relevance in addressing multidrug resistance, a significant challenge in cancer treatment (Colabufo et al., 2008).
Propriétés
IUPAC Name |
N'-(4-ethoxyphenyl)-N-[2-(1-propyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H31N3O3/c1-3-15-27-16-5-6-19-17-18(7-12-22(19)27)13-14-25-23(28)24(29)26-20-8-10-21(11-9-20)30-4-2/h7-12,17H,3-6,13-16H2,1-2H3,(H,25,28)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJPQOQSUSFOTTF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCCC2=C1C=CC(=C2)CCNC(=O)C(=O)NC3=CC=C(C=C3)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H31N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

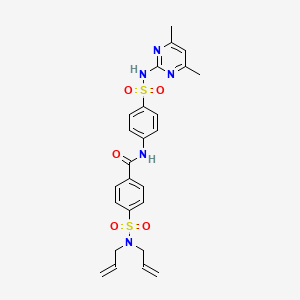
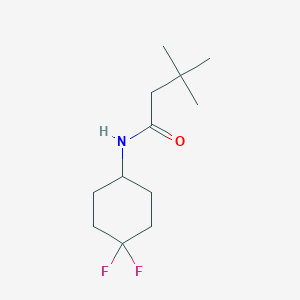
![2-{[5-(benzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}-N-(2-ethylphenyl)acetamide](/img/structure/B2498579.png)



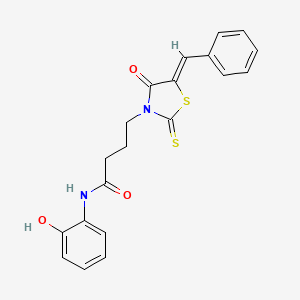
![6-(2-methylpropyl)-3-(morpholine-4-carbonyl)-4H,5H,6H,7H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione](/img/structure/B2498586.png)
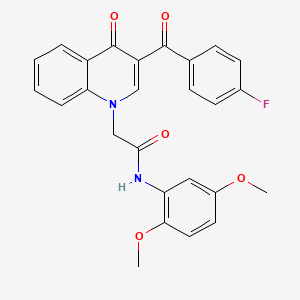
![2-(methylsulfanyl)-N-{4-oxo-1-phenyl-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl}benzamide](/img/structure/B2498590.png)
![4,5,6,7-Tetrahydro-1H-pyrazolo[4,3-c]pyridin-3-ylmethanol;dihydrochloride](/img/structure/B2498591.png)
